N-Bsmoc-L-valine
CAS No.: 197245-17-3
Cat. No.: VC21271045
Molecular Formula: C15H17NO6S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197245-17-3 |
|---|---|
| Molecular Formula | C15H17NO6S |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | MNIQMWXZEBFKHP-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
| SMILES | CC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Introduction
Physical and Chemical Properties
N-Bsmoc-L-valine possesses distinct physical and chemical characteristics that make it valuable for peptide synthesis applications. Understanding these properties is essential for researchers working with this compound in laboratory and industrial settings.
Physical Properties
N-Bsmoc-L-valine is a crystalline solid with well-defined physical parameters as outlined in Table 1 below.
Table 1: Physical Properties of N-Bsmoc-L-valine
| Property | Value |
|---|---|
| CAS Number | 197245-17-3 |
| Molecular Weight | 339.36400 g/mol |
| Density | 1.389 g/cm³ |
| Melting Point | 155-156°C |
| Boiling Point | 602.8°C at 760 mmHg |
| Flash Point | 318.4°C |
| Exact Mass | 339.07800 |
| PSA | 121.64000 |
| LogP | 2.93540 |
| Vapor Pressure | 2.22E-15 mmHg at 25°C |
| Index of Refraction | 1.586 |
The crystalline nature of N-Bsmoc-L-valine is particularly advantageous compared to some Bsmoc-protected amino acids that exist as oils. This solid state facilitates handling, storage, and precise measurement during experimental procedures .
Chemical Structure and Composition
N-Bsmoc-L-valine has the molecular formula C₁₅H₁₇NO₆S. Its structural features include:
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The L-valine amino acid core with its characteristic isopropyl side chain
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The Bsmoc protecting group attached to the alpha-amino function via a carbamate linkage
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A free carboxylic acid group that enables peptide bond formation
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A 1,1-dioxobenzothiophene moiety that gives the Bsmoc group its unique reactivity profile
The chemical name (2S)-2-{[(1,1-dioxobenzo[d]thiol-2-yl)methoxy]carbonylamino}-3-methylbutanoic acid reflects its precise structural configuration, with the (2S) designation indicating the stereochemistry at the alpha carbon of valine .
Reactivity and Stability
The reactivity of N-Bsmoc-L-valine is primarily defined by the properties of the Bsmoc protecting group. Key characteristics include:
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The Bsmoc group undergoes deprotection via a Michael addition mechanism, which differs fundamentally from the β-elimination mechanism of Fmoc deprotection.
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N-Bsmoc-L-valine exhibits greater base stability compared to Fmoc-protected amino acids, preventing unintended deprotection under mildly basic conditions.
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The compound can be deprotected using 2-5% piperidine in DMF or selectively with 2% tris(2-aminoethyl)amine (TAEA) in DCM.
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Its enhanced stability profile minimizes side reactions during peptide synthesis, particularly aspartimide formation that can plague Fmoc-based methodologies .
These stability and reactivity characteristics make N-Bsmoc-L-valine particularly valuable for synthesizing challenging peptide sequences that are prone to side reactions or premature deprotection when using alternative protecting strategies.
Applications in Peptide Chemistry
N-Bsmoc-L-valine serves as a valuable building block in peptide synthesis, offering distinct advantages over traditional Fmoc-protected amino acids in specific applications.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), N-Bsmoc-L-valine is employed as an alternative to Fmoc-L-valine, particularly when:
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Enhanced solubility in common SPPS solvents is required
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Greater base stability is necessary to prevent premature deprotection
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Challenging coupling reactions are encountered, such as coupling to sterically hindered residues
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Minimization of aspartimide formation or other side reactions is critical
The utility of N-Bsmoc-L-valine is particularly evident in automated peptide synthesis, where amino acid solutions may be stored for extended periods, and the enhanced stability of the Bsmoc group prevents undesired degradation or deprotection.
Advantages in Difficult Couplings
N-Bsmoc-L-valine and other Bsmoc-protected amino acids have demonstrated superior performance in difficult coupling reactions compared to their Fmoc counterparts. Research has shown particular benefits in couplings involving sterically hindered residues such as Aib-Aib (aminoisobutyric acid). This enhanced reactivity can be attributed to the unique electronic and steric properties of the Bsmoc group, which may influence the activation and coupling process .
Prevention of Side Reactions
A significant advantage of N-Bsmoc-L-valine lies in its ability to minimize side reactions that commonly plague peptide synthesis. The Michael addition removal mechanism of the Bsmoc group offers several benefits:
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Prevention of back-alkylation by β-elimination byproducts, as the deblocking event simultaneously serves as a scavenging event
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Reduction of base-catalyzed side reactions, including aspartimide formation, due to lower concentrations of secondary amines during deprotection
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Compatibility with rapid, continuous solution-synthesis techniques
These features make N-Bsmoc-L-valine particularly valuable for synthesizing complex peptides where side reaction control is essential for achieving high purity products.
Comparative Analysis with Other Protecting Groups
N-Bsmoc-L-valine belongs to a family of protected amino acids that utilize the Bsmoc protecting group, which represents an important alternative to traditional protecting groups in peptide synthesis.
Comparison with Fmoc Protection
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Greater base stability (3-10 times more stable than Fmoc), preventing unintended deprotection under mildly basic conditions
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Enhanced solubility in common peptide synthesis solvents
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Reduced aspartimide formation during deprotection steps
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Prevention of back-alkylation side reactions due to the Michael addition removal mechanism
The primary disadvantage of Bsmoc compared to Fmoc is its more limited commercial availability and potentially higher cost, though these factors continue to evolve as interest in Bsmoc chemistry increases.
Comparison with Related Bsmoc-Family Protecting Groups
N-Bsmoc-L-valine represents just one example of the Bsmoc protecting group family. Related protecting groups include:
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(1,1-Dioxonaphtho[1,2-b]thiophene-2-yl)methyloxycarbonyl (α-Nsmoc) - A newer alternative to Bsmoc that is removed in the same manner but slightly faster. α-Nsmoc-amino acids are crystalline solids, making them a good alternative to Bsmoc in cases where Bsmoc-amino acids exist as oils .
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Bspoc (2-tert-butylsulfonyl-2-propenoxycarbonyl) - Another protecting group from the same family that operates via a similar Michael addition mechanism .
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Mspoc (2-methylsulfonyl-3-phenyl-1-prop-2-enyloxycarbonyl) - A related protecting group utilizing the Michael addition removal mechanism .
Among these alternatives, N-Bsmoc-L-valine maintains distinct advantages due to the crystalline nature of the compound and its well-established deprotection protocols.
Research Findings and Developments
The development and application of N-Bsmoc-L-valine represents an important advancement in peptide chemistry, with several key research findings highlighting its significance.
Deprotection Mechanisms
Research into the deprotection mechanism of N-Bsmoc-L-valine has revealed important insights about the Michael addition pathway that distinguishes it from Fmoc chemistry. Studies have shown that:
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The Michael addition removal mechanism prevents back-alkylation by β-elimination byproducts because the deblocking event simultaneously serves as a scavenging event.
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The mechanism leads to lower concentrations of secondary amines during deprotection, minimizing base-catalyzed side reactions such as aspartimide formation.
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The approach is compatible with rapid, continuous solution-synthesis techniques, expanding the potential applications of N-Bsmoc-L-valine in diverse synthesis strategies .
These mechanistic insights have important practical implications for peptide synthesis, particularly for sequences prone to side reactions or containing difficult couplings.
Practical Considerations in Laboratory Use
When working with N-Bsmoc-L-valine in laboratory settings, several practical considerations should be taken into account to ensure optimal results.
Deprotection Protocols
Successful utilization of N-Bsmoc-L-valine depends on proper implementation of deprotection protocols. Established deprotection conditions include:
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Treatment with 2-5% piperidine in DMF, a common approach for Bsmoc deprotection in solid-phase peptide synthesis
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Alternative use of 2% tris(2-aminoethyl)amine (TAEA) in DCM for selective removal of the Bsmoc group in the presence of other functionalities
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Careful monitoring of deprotection completion to ensure full removal of the protecting group while minimizing exposure to deprotection conditions that might promote side reactions
These protocols can be optimized based on the specific peptide sequence and synthetic strategy being employed.
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